molecular formula C13H8ClIN2O2S B1456980 1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1203566-61-3

1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1456980
CAS No.: 1203566-61-3
M. Wt: 418.64 g/mol
InChI Key: PRAMTDNFVPNNFG-UHFFFAOYSA-N
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Description

The compound “1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine” is a derivative of pyrrolo[2,3-b]pyridine with a benzenesulfonyl group attached . It belongs to the class of organic compounds known as sulfonyl compounds, which are widely used in organic synthesis .

Scientific Research Applications

Halogenation and Ring Transformation

  • The use of halogenating agents in the synthesis of polyalkylbenzenes demonstrates the application in modifying the chemical structure for further reactivity or as part of a larger synthetic route. For instance, [hydroxy(tosyloxy)iodo]benzene was effective in catalyzing halogenation reactions, showcasing the chemical's utility in synthetic organic chemistry (Bovonsombat & Mcnelis, 1993).

Cycloaddition Reactions

  • Cycloaddition reactions involving 5-benzenesulfonyl-3,4-dihydro-1H-pyridin-2-one derivatives produced triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, demonstrating the compound's versatility in constructing complex heterocyclic systems (Gao & Lam, 2008).

Isomünchnone-Based Synthesis

  • An isomünchnone-based method utilized for the synthesis of highly substituted 2(1H)-pyridones illustrates the compound's role in generating diverse molecular frameworks, which are potentially applicable in the development of pharmaceuticals and agrochemicals (Padwa, Sheehan, & Straub, 1999).

Anti-HIV-1 Agents

  • The design of acylamino Pyrryl Aryl Sulfones (APASs) as truncated analogues of tricyclic compounds for potential Anti-HIV-1 activity highlights the compound's significance in medicinal chemistry research, aiming to develop new therapeutic agents (Silvestri et al., 2002).

Synthesis and Characterization

  • The exploration of synthesis routes for 1H-pyrrolo[2,3-b]pyridines and their functionalization for potential applications in agrochemicals and functional materials showcases the broader implications of this compound in synthetic and applied chemistry (Herbert & Wibberley, 1969).

Properties

IUPAC Name

1-(benzenesulfonyl)-4-chloro-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O2S/c14-10-6-7-16-13-12(10)11(15)8-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAMTDNFVPNNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729187
Record name 1-(Benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203566-61-3
Record name 1-(Benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 95% sodium hydride (28 mg, 1.1 mmol) and 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (278 mg, 1.0 mmol) in 10 mL DMF was added benzenesulfonyl chloride (194 mg, 1.1 mmol) and the reaction mixture stirred for 2.5 hours then diluted with water and the resulting precipitate collected by filtration to give the title compound in 83% yield. MS (ESI+) m/z 418.9 (M+H)+
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
194 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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